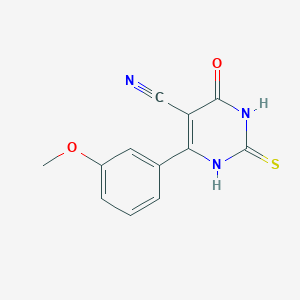
1-(3-Bromopropyl)-2-chloro-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-chloro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by a substitution reaction. For instance, starting with 2-chloro-5-iodobenzene, a nucleophilic substitution reaction with 3-bromopropyl chloride can be performed under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-chloro-5-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, leading to further substitution on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-2-chloro-5-iodobenzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-chloro-5-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Exploration of its derivatives for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-chloro-5-iodobenzene depends on its specific application. In nucleophilic substitution reactions, the bromopropyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the benzene ring’s electron density facilitates the attack by electrophiles, leading to substitution on the aromatic ring.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-chlorobenzene: Lacks the iodine substituent, which may affect its reactivity and applications.
1-(3-Bromopropyl)-2-iodobenzene: Lacks the chlorine substituent, which may influence its chemical behavior.
1-(3-Chloropropyl)-2-bromo-5-iodobenzene: Similar structure but with different halogen substituents, leading to variations in reactivity.
Uniqueness: 1-(3-Bromopropyl)-2-chloro-5-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This combination of substituents can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9BrClI |
|---|---|
Peso molecular |
359.43 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-chloro-4-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
Clave InChI |
KZEWBTQPTNJNFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)CCCBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


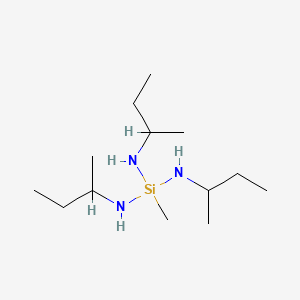
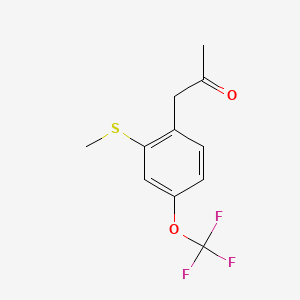
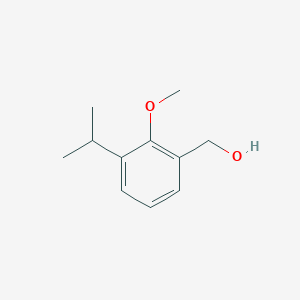


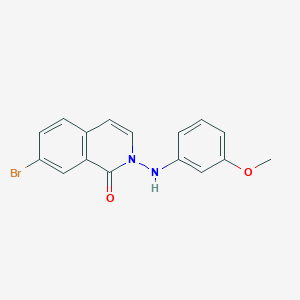
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-8-amine](/img/structure/B14070847.png)
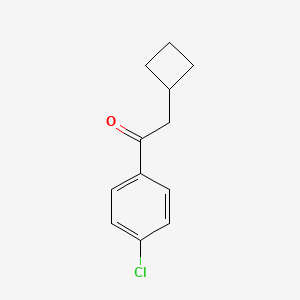
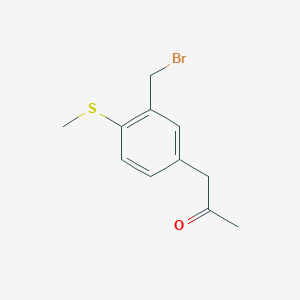
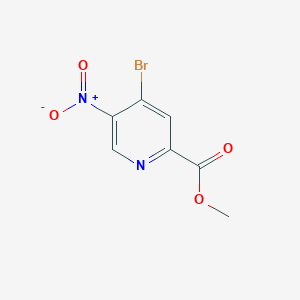
![[3-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14070898.png)
